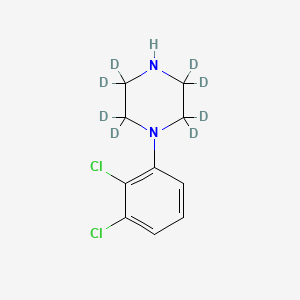

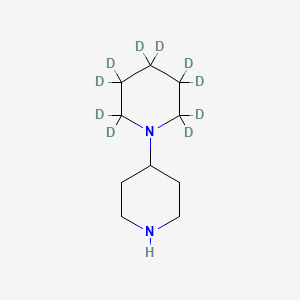

1,4'-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10

Übersicht

Beschreibung

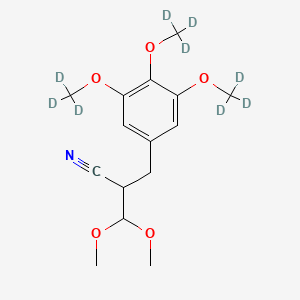

“1,4’-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10” is a stable isotope-labelled compound with the molecular formula C10H10D10N2 . It is used in the synthesis of selective sphingosine kinase 1 inhibitors, which are used as therapeutic agents for proliferative diseases . It is also used in the synthesis of calcitonin gene-related peptide (CGRP) receptor antagonists .

Molecular Structure Analysis

The molecular structure of “1,4’-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10” consists of two piperidine rings connected at the 1 and 4 positions . The molecular weight is 178.34 .Physical And Chemical Properties Analysis

“1,4’-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10” is a light brown solid . It has a melting point of 63-66°C . It is slightly soluble in chloroform and methanol .Wissenschaftliche Forschungsanwendungen

Tyrosinase Inhibition and Drug Design

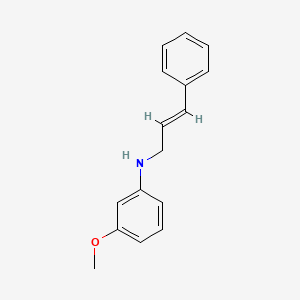

The application of 1,4'-bipiperidine derivatives in scientific research has been notably documented in the field of tyrosinase inhibition. One study involved the synthesis of N-substituted biperidines to test as tyrosinase inhibitors, contributing to drug design efforts against diseases like melanoma. This research highlighted the potential of bipiperidine derivatives in developing new pharmacological agents, demonstrating potent inhibition with certain substitutions (K. Khan et al., 2005) K. Khan, Z. Saify, Mahmud Tareq Hassan Khan, et al., 2005.

Luminescence and Antibacterial Properties

Another facet of 1,4'-bipiperidine derivatives research includes the development of metal complexes with luminescence and antibacterial properties. A study synthesized new d10 metal complexes using modified 4-amino-N-(5-methyl-1, 2-sulfathiazole-3-yl) benzenesulfonamide acid, demonstrating significant potential in both luminescent applications and antibacterial efficacy (Xun Feng et al., 2021) Xun Feng, Junfen Li, Yuquan Feng, et al., 2021.

Anion Exchange and Sensing

Research has also explored the reversible anion exchange and sensing capabilities of large porous materials constructed from 4,4'-bipyridine. The ability of these materials to undergo reversible anion exchange, alongside their interesting anion sensing properties, underscores the versatility of bipiperidine derivatives in creating functional materials for chemical sensing (Yongcai Qiu et al., 2008) Yongcai Qiu, Zhihui Liu, Yinghua Li, et al., 2008.

CCR3 Antagonism

In the pharmaceutical industry, bipiperidine amide compounds have been identified as potent CC chemokine receptor 3 (CCR3) antagonists. The optimization of these compounds' structure-activity relationship has led to the development of candidates with high receptor affinity and effectiveness in inhibiting calcium flux and eosinophil chemotaxis, highlighting their potential in treating allergic diseases (Pauline C Ting et al., 2005) Pauline C Ting, Joe F Lee, Jie Wu, et al., 2005.

Eigenschaften

IUPAC Name |

2,2,3,3,4,4,5,5,6,6-decadeuterio-1-piperidin-4-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-2-8-12(9-3-1)10-4-6-11-7-5-10/h10-11H,1-9H2/i1D2,2D2,3D2,8D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVBKXJMLILLLB-YRRFPNITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2CCNCC2)([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661810 | |

| Record name | (2,2,3,3,4,4,5,5,6,6-~2~H_10_)-1,4'-Bipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4'-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10 | |

CAS RN |

718613-20-8 | |

| Record name | (2,2,3,3,4,4,5,5,6,6-~2~H_10_)-1,4'-Bipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

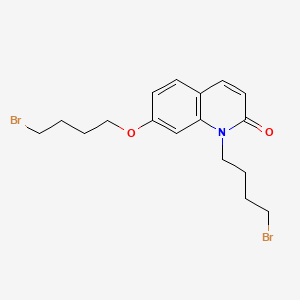

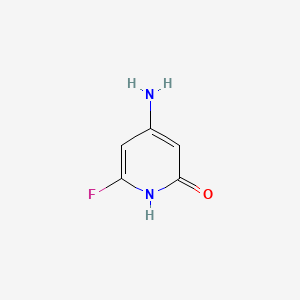

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.